1,1'-Methylenedi(pyridin-1-ium) dichloride
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Overview
Description
1,1’-Methylenedi(pyridin-1-ium) dichloride is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium rings connected by a methylene bridge, with each pyridinium ring carrying a positive charge balanced by chloride anions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenedi(pyridin-1-ium) dichloride typically involves the reaction of pyridine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Pyridine is treated with formaldehyde in the presence of hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the methylene bridge between the two pyridinium rings.
- The product is then isolated and purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenedi(pyridin-1-ium) dichloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenedi(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings back to pyridine.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyridinium rings.
Reduction: Pyridine and methylene derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
1,1’-Methylenedi(pyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenedi(pyridin-1-ium) dichloride involves its interaction with various molecular targets. The positively charged pyridinium rings can interact with negatively charged biomolecules, leading to changes in their structure and function. The methylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1,1’-Methylenedi(4-methylpyridin-1-ium) dichloride
- 1,1’-Methylenedi(3-methylpyridin-1-ium) dichloride
- 1,1’-Methylenedi(2-methylpyridin-1-ium) dichloride
Uniqueness: 1,1’-Methylenedi(pyridin-1-ium) dichloride is unique due to its specific structural arrangement and the presence of two pyridinium rings connected by a methylene bridge. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
104304-07-6 |
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Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
InChI Key |
OPADBMMEJWLYBL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
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